

# Binding Affinity of 3-Amino Chromane Derivatives for Sigma-1 Receptor

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## Compound Focus: Chroman-3-amine

CAS No.: 60575-19-1

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The table below summarizes the binding affinity data for selected high-affinity 3-amino chromane ligands from a 2020 study [1]. The (3R,4R) enantiomeric series consistently showed higher affinity and selectivity over related targets like TMEM97 ( $\sigma_2$ ) and 5-HT2B receptors.

Compound ID	Core Structure & Stereochemistry	R Group (Ether Substituent)	$\sigma_1R$ Ki (nM)	$\sigma_1R$ pKi	TMEM97 ( $\sigma_2$ ) Ki (nM)	5-HT2B Ki (nM)
(3R,4R)-3a	3-Amino-chromane (3R,4R)	Benzyl	2.1	8.7	75	>10,000
(3R,4R)-3n	3-Amino-chromane (3R,4R)	Cyclohexylmethyl	1.5	8.8	46	>10,000
(3R,4R)-3o	3-Amino-chromane (3R,4R)	Phenethyl	2.6	8.6	314	>10,000
(3S,4S)-3a	3-Amino-chromane (3S,4S)	Benzyl	110	7.0	430	400

## Key Structure-Activity Relationship (SAR) Insights [1]:

- **Stereochemistry is critical:** The (3R, 4R) absolute stereochemistry on the 3-amino-chromane core is a key determinant for high  $\sigma$ 1R affinity and selectivity over TMEM97.
- **Lipophilic groups enhance affinity:** Incorporating lipophilic substituents like cyclohexylmethyl (3n) or benzyl (3a) at the ether linkage results in very high affinity ( $K_i = 1.5\text{-}2.1$  nM).
- **Enantiomeric superiority:** The (3R, 4R) enantiomers universally demonstrate superior binding profiles compared to their (3S, 4S) counterparts, which have significantly weaker  $\sigma$ 1R affinity and poorer selectivity.

## Experimental Protocols for Cited Data

For reproducibility, here are the detailed methodologies used in the key study providing the data [1].

### 1. Receptor Binding Assay

- **Objective:** To determine the binding affinity ( $K_i$ ) and potency ( $pK_i$ ) of test ligands for the human  $\sigma$ 1 receptor.
- **Protocol:**
  - **Conducted by:** The Psychoactive Drug Screening Program (PDSP).
  - **Receptor Source:** Cloned human  $\sigma$ 1 receptors.
  - **Radioligand:** Not specified in the excerpt, but a common radioligand for  $\sigma$ 1R is [ $^3\text{H}$ ]-(+)-pentazocine [2].
  - **Procedure:**
    - A primary screen was performed with test ligands at a 10  $\mu\text{M}$  concentration.
    - Compounds that displaced **more than 50%** of the bound radioligand in the primary screen were advanced to a full competition binding assay to determine their  $K_i$  and  $pK_i$  values.
  - **Data Analysis:**  $K_i$  values were determined from triplicate measurements in a single experiment, with error values reflecting the sigmoidal curve fit.

### 2. Selectivity Profiling

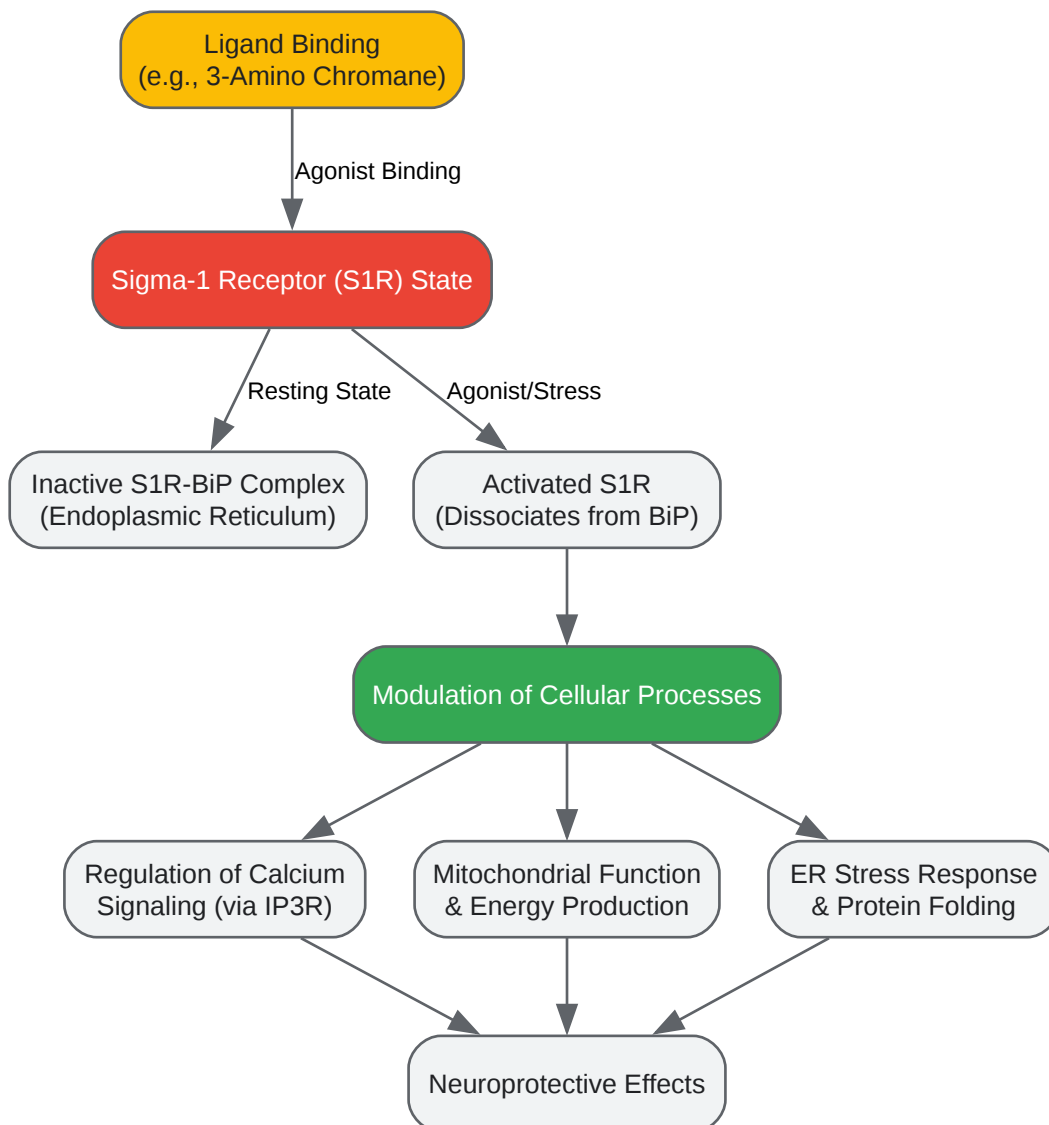
- **Objective:** To evaluate selectivity for  $\sigma$ 1R over the  $\sigma$ 2 receptor (TMEM97) and the antitarget 5-HT2B receptor.
- **Protocol:**
  - The same binding assay protocol was applied in parallel against cloned human TMEM97 and 5-HT2B receptors.
  - Affinity for the 5-HT2B receptor is a critical safety marker, as activation can lead to valvulopathy.

### 3. Chemical Synthesis and Characterization

- **Synthesis:** The 36 target pyrrolidine compounds ( (3R,4R) - and (3S,4S) -3a-r ) were synthesized from a common 3-amino-chromane intermediate. The key steps involved semi-preparative HPLC for enantiomeric resolution and subsequent etherification for diversification [1].
- **Purity Analysis:** The chemical purity of all final analogues was confirmed by reverse-phase HPLC, with all compounds demonstrating >90% UV area percentage purity at 220 nm [1].

## Sigma-1 Receptor Ligand Binding and Signaling

To contextualize the experimental data, the following diagram illustrates the sigma-1 receptor's role as a key modulator of cellular stress response, which underpins its therapeutic relevance.



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This diagram illustrates the mechanism by which high-affinity  $\sigma$ 1R ligands exert their effects [3] [4] [5]:

- **Ligand Binding:** Compounds like the 3-amino chromane derivatives bind to  $\sigma$ 1R, often acting as agonists.
- **Receptor Activation:** Ligand binding causes  $\sigma$ 1R to dissociate from its inhibitory partner, glucose-related protein 78 (BiP) [3].
- **Cellular Modulation:** The activated  $\sigma$ 1R translocates to functional microdomains like the Mitochondria-Associated Membrane (MAM), where it regulates key processes such as calcium signaling via the inositol triphosphate receptor (IP3R), mitochondrial energy production, and the response to endoplasmic reticulum (ER) stress [3] [4].
- **Therapeutic Outcome:** The coordinated modulation of these processes leads to downstream neuroprotective effects, which are the target for therapeutic development in neurodegenerative diseases [3].

## Key Takeaways for Researchers

- **Potent and Selective Scaffold:** The 3-amino chromane scaffold can yield highly potent and selective  $\sigma$ 1R ligands, with the (3R, 4R) -3n analogue (cyclohexylmethyl) showing the highest affinity ( $K_i = 1.5$  nM) in the dataset [1].
- **Strategic Optimization Levers:** Focus on the (3R, 4R) enantiomer and incorporate lipophilic, bulky groups at the ether position for optimal affinity and  $\sigma$ 1/TMEM97 selectivity [1].
- **Relevant Biological Context:** The nanomolar affinity of these compounds is significant because  $\sigma$ 1R activation modulates core cellular homeostatic mechanisms, supporting its potential for treating neurodegenerative diseases, neuropathic pain, and other CNS disorders [1] [3].

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## References

1. Enhanced Affinity for 3-Amino-Chromane-Derived  $\sigma$ 1 ... [pmc.ncbi.nlm.nih.gov]
2. An unambiguous assay for the cloned human sigma1 receptor ... [pmc.ncbi.nlm.nih.gov]
3. Repurposing Sigma-1 Receptor-Targeting Drugs for ... [mdpi.com]

4. The role of sigma in organization of endoplasmic reticulum... 1 receptor [elifesciences.org]

5. Frontiers | The sigma - 1 as a neurohomeostatic decision hub... receptor [frontiersin.org]

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